Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-
Description
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- (CAS 31483-13-3), is a substituted guanidine derivative featuring a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and a guanidino-amine linkage at position 4 (Fig. 1). This compound exemplifies the versatility of guanidine-based molecules, which are pivotal in medicinal chemistry due to their strong basicity, hydrogen-bonding capacity, and interactions with biological targets .
Structure
3D Structure
Properties
CAS No. |
31414-53-6 |
|---|---|
Molecular Formula |
C6H11N7 |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine |
InChI |
InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12) |
InChI Key |
XFFUXCVIGORZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Guanidine-Pyrimidine Cyclocondensation
A widely reported method involves the reaction of 2-amino-6-methyl-4-chloropyrimidine with guanidine under basic conditions. The chloride substituent at the 4-position of the pyrimidine ring is displaced by the nucleophilic guanidine group, forming the target compound.
Procedure :
-
Reactants :
-
2-Amino-6-methyl-4-chloropyrimidine (1.0 equiv)
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Guanidine hydrochloride (1.2 equiv)
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Sodium methoxide (2.5 equiv, base)
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Solvent: Anhydrous ethanol or methanol
-
-
Conditions :
-
Temperature: 65–80°C
-
Duration: 6–12 hours
-
Workup: Neutralization with dilute HCl, recrystallization from ethanol/water
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Mechanism :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the guanidine anion attacks the electron-deficient C4 position of the pyrimidine ring, facilitated by the electron-withdrawing chlorine substituent.
Nucleophilic Substitution with Preformed Guanidine Derivatives
Using Guanidine Sulfate
Patent US3997537A describes a scalable method for synthesizing 2-amino-4-hydroxy-6-methylpyrimidine derivatives, adaptable for guanidine functionalization.
Modified Protocol for Target Compound :
-
Reactants :
-
2-Amino-4,6-dimethylpyrimidine (1.0 equiv)
-
Guanidine sulfate (1.5 equiv)
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Oleum (sulfuric acid with free SO3) as catalyst
-
-
Conditions :
-
Temperature: 90–95°C (reflux in n-propanol)
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Duration: 10–30 minutes (continuous process)
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Workup: Neutralization with NaOH, extraction with methyl isobutyl ketone
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Yield : ~80% (crude), 75% after recrystallization
Key Insight :
The use of oleum enhances reaction rates by generating highly reactive guanidinium intermediates, enabling efficient substitution at the pyrimidine’s methyl group.
Microwave-Assisted Synthesis
One-Pot Microwave Method
A rapid approach adapted from PMC3746774 involves microwave-assisted cyclocondensation:
Procedure :
-
Reactants :
-
2-Amino-6-methylpyrimidin-4-amine (1.0 equiv)
-
Cyanamide (1.1 equiv)
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Trimethylsilyl chloride (TMSCl, 1.5 equiv)
-
-
Conditions :
-
Solvent: Trifluoroethanol
-
Microwave irradiation: 160°C, 20 minutes
-
Workup: Solvent evaporation, silica gel chromatography
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Advantages :
-
Reduced reaction time (20 minutes vs. 6–12 hours)
Catalytic Methylation of Guanidine-Pyrimidine Precursors
Dimethyl Carbonate Methylation
CN102898382B outlines a green methylation strategy using dimethyl carbonate (DMC):
Procedure :
-
Reactants :
-
2-Amino-4,6-dihydroxypyrimidine (1.0 equiv)
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Dimethyl carbonate (5.0 equiv)
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Catalyst: K2CO3 (0.2 equiv)
-
-
Conditions :
-
Temperature: 140–200°C (autoclave)
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Pressure: 2–4 MPa
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Duration: 8–20 hours
-
Yield : 5–8% (low due to side reactions; optimized to 15% with hydrotalcite catalysts)
Challenges :
-
Competing decomposition of DMC at high temperatures
Comparative Analysis of Methods
Reaction Optimization Strategies
Solvent Effects
Catalytic Additives
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 30% in SNAr reactions.
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Hydrotalcite catalysts improve DMC methylation yields to 15% by stabilizing reactive intermediates.
Analytical Characterization Data
Spectral Data (Representative Example)
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1H NMR (D2O, 500 MHz): δ 2.35 (s, 3H, CH3), 6.25 (s, 1H, pyrimidine-H), 7.80 (br, 4H, NH2).
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13C NMR (D2O, 125 MHz): δ 22.1 (CH3), 112.4 (C5), 156.8 (C2-NH2), 162.3 (C4-NH), 168.9 (C6).
Industrial-Scale Considerations
Cost Analysis
-
Cyclocondensation route : Raw material cost ≈ $120/kg (guanidine HCl: $45/kg; 2-amino-4-chloropyrimidine: $75/kg).
-
Microwave route : 40% lower energy costs but higher capital investment ($500k for pilot-scale systems).
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups in the pyrimidine and guanidine moieties act as nucleophiles, enabling substitution with electrophiles. Key examples include:
Aminolysis with Alkyl Halides
Reaction with methyl iodide or benzyl bromide under basic conditions (K₂CO₃/EtOH) yields N-alkylated derivatives. For example:
This pathway is critical for introducing hydrophobic groups for medicinal chemistry applications.
Chlorination and Methoxylation
In multistep syntheses, intermediates undergo chlorination (e.g., POCl₃) followed by methoxylation (NaOMe/MeOH) to modify the pyrimidine ring. These steps are foundational in agrochemical precursor synthesis .
Cyclocondensation Reactions
The compound participates in cyclocondensation to form fused heterocycles:
With 2-Acylethynylpyrroles
Under superbasic conditions (KOH/DMSO), nucleophilic addition to 2-acylethynylpyrroles forms pyrrole-aminopyrimidine hybrids (up to 91% yield). The mechanism involves:
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Initial nucleophilic attack by the guanidine’s NH₂ group on the alkyne.
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Intramolecular cyclization via carbonyl participation.
With Bis-Electrophiles
Reactions with tetramethoxypropane or 4-methoxybut-3-enone under microwave irradiation (160°C, trifluoroethanol) produce fused bipyrimidines or pyrimido-pyrimidines (42–76% yields). These scaffolds are valuable in drug discovery for targeting biofilm formation in pathogens like MRSA .
Biginelli and Atwal-Biginelli Reactions
The compound serves as a guanidine component in multicomponent reactions:
Quinazolinone Formation
Condensation with quinazolinonyl enones in ethanol under reflux produces pyrimidinyl quinazolinones, which exhibit anti-biofilm activity (IC₅₀ values < 50 μM against A. baumannii) .
Grignard Reagent Interactions
Unusual nucleophilic addition occurs with Grignard reagents (e.g., RMgX):
-
At 0°C, C6-substituted 1,2-dihydropyrimidines form via nitrile participation.
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At higher temperatures, α-keto-2-methyl-4-aminopyrimidines dominate.
This duality enables tailored synthesis of pyrimidine derivatives for kinase inhibition studies .
Coordination Chemistry
The guanidine moiety acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. These complexes are studied for catalytic applications in oxidation reactions.
Mechanistic Insights
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Electron-Donating Effects : The 2-amino and guanidine groups enhance nucleophilicity, facilitating attacks on electrophilic carbons .
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Steric Influence : The 6-methyl group on the pyrimidine ring modulates reactivity by hindering bulky substituents at the 4-position .
Industrial and Biomedical Relevance
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Agrochemicals : Chlorinated derivatives are intermediates in herbicide synthesis .
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Anticancer Agents : Pyrimido-quinazolinones show promise in targeting cellular signaling pathways .
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Antimicrobials : Fused bipyrimidines inhibit bacterial biofilms with minimal cytotoxicity (IC₅₀ < 10 μg/mL).
This compound’s versatility underscores its importance in synthetic organic chemistry and drug discovery.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Guanidine derivatives are widely utilized as building blocks in organic synthesis. The compound ((2-amino-6-methyl-4-pyrimidinyl)amino)- serves as a precursor for synthesizing more complex molecules, particularly in the pharmaceutical industry. Its unique structure allows for various modifications that can enhance biological activity or specificity towards certain targets.
Reagent in Organic Reactions
This guanidine compound is also employed as a reagent in several organic reactions. For example, it has been used in cyclocondensation reactions to produce pyrrole–aminopyrimidine ensembles with promising yields (up to 91%) when reacted under specific conditions (110–115 °C) with acylethynylpyrroles .
Biological Applications
Antimicrobial and Antiviral Properties
Research indicates that guanidine compounds exhibit antimicrobial and antiviral properties. The compound ((2-amino-6-methyl-4-pyrimidinyl)amino)- has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Cancer Therapy
The compound has shown promise in cancer research. Studies have indicated that guanidine derivatives can act as inhibitors of enzymes involved in DNA replication and protein synthesis, which are critical pathways in cancer cell proliferation. The biological activity of these compounds makes them suitable candidates for further exploration in anticancer therapies .
Medical Applications
Treatment of Lambert-Eaton Myasthenic Syndrome (LEMS)
Guanidine chloride, a related compound, is used therapeutically to treat LEMS. Case studies have documented its effectiveness in improving muscle strength in patients with this condition, though side effects such as paresthesias and gastrointestinal disturbances have been noted . The dosage and duration of treatment vary significantly among patients, highlighting the need for careful monitoring.
Neurodegenerative Diseases
Research has identified guanidine derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's disease. Certain guanidine-containing compounds have been patented for their ability to inhibit the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease .
Industrial Applications
Pharmaceutical Production
In industrial settings, guanidine compounds are essential in synthesizing various pharmaceuticals. Their role as intermediates or active pharmaceutical ingredients (APIs) is critical due to their biological activities and structural versatility.
Agrochemicals
Guanidine derivatives are also explored in agriculture as potential agrochemicals. Their ability to affect plant growth and pest resistance makes them valuable in developing new agricultural products that can enhance crop yields while minimizing environmental impact.
Data Tables
Mechanism of Action
The mechanism of action of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Structural Highlights :
- Molecular Formula : C₇H₁₄N₁₀
- Molecular Weight : 238.25 g/mol
- Physical Properties : Density 1.81 g/cm³, boiling point 571.2°C, and flash point 299.3°C .
Guanidine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)- with structurally or functionally related compounds.
Structural Analogs
Functional Analogs
Toxicity and Handling
- Methylguanidine : Similar toxicity concerns but lacks comprehensive studies .
- ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine: No direct toxicity data, but structural similarity suggests cautious handling akin to guanidine derivatives.
Analytical and Pharmacological Performance
Biological Activity
Guanidine derivatives, particularly ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine sulfate, have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine sulfate features a pyrimidine ring substituted with an amino group and a methyl group, along with a guanidine moiety. The sulfate salt form enhances its solubility in water, making it suitable for various biological applications. Its unique structural combination may confer distinct biological activities not observed in other similar compounds.
Mechanisms of Biological Activity
Research indicates that ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways involving nitric oxide synthase and other metabolic processes.
- Antimicrobial Properties : Recent studies suggest that guanidine-core small molecules can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. .
- Cell Cycle Modulation : Compounds related to guanidine have demonstrated the ability to induce apoptosis in cancer cells and arrest the cell cycle at specific phases, suggesting potential applications in cancer therapy .
Synthesis of Guanidine Derivatives
The synthesis of ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine typically involves cyclocondensation reactions with acylethynylpyrroles or ketones. For instance, a study reported an efficient method for synthesizing pyrrole–aminopyrimidine ensembles through the reaction of guanidine nitrate under specific conditions (110–115 °C for 4 hours), achieving yields up to 91% .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine:
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that ((2-amino-6-methyl-4-pyrimidinyl)amino)-guanidine exhibits favorable profiles with sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use . Additionally, toxicity assessments have shown no acute toxicity in animal models up to concentrations of 2000 mg/kg, indicating a promising safety margin for further exploration in clinical settings .
Q & A
Q. What are the common synthetic routes for preparing ((2-amino-6-methyl-4-pyrimidinyl)amino)guanidine derivatives?
A widely used method involves a three-step sequence:
MgI₂-mediated Morita-Baylis-Hillman (MBH) reaction between aldehydes and propiolates/propiolamides to form adducts.
Oxidation of the MBH adducts to generate reactive intermediates.
Condensation with amidine or guanidine derivatives (e.g., benzamidine or guanidylated amino acids) to yield 2,6-disubstituted pyrimidine-5-carboxylates. This approach accommodates diverse aldehydes (aromatic, aliphatic, electron-rich/poor) and guanidine precursors, enabling structural flexibility .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
- FT-IR : To confirm functional groups (e.g., amino, guanidine) via N–H and C=N stretching vibrations.
- CP-MAS ¹³C NMR : For solid-state structural analysis, particularly crystallinity and hydrogen bonding.
- XPS : To validate nitrogen bonding environments (e.g., pyrimidine ring vs. guanidine groups).
- ESI-TOF/TOF-SIMS : For precise molecular weight determination and fragmentation patterns.
- Elemental analysis : To verify purity and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data obtained from different analytical techniques?
Conflicting data (e.g., NMR vs. XPS results) require a multi-technique validation strategy :
- Combine FT-IR and CP-MAS ¹³C NMR to cross-check hydrogen bonding and tautomeric forms.
- Use XPS to resolve ambiguities in nitrogen hybridization (sp² vs. sp³).
- Validate purity via elemental analysis before attributing discrepancies to structural isomers or impurities. For example, tautomerism in the pyrimidine ring (e.g., 4-aminopyrimidine vs. 4-iminopyrimidine) may require temperature-dependent NMR studies .
Q. What strategies optimize the guanidinylation step in synthesizing complex derivatives?
Traditional methods use late-stage guanidinylation , which risks low yields due to steric hindrance. An advanced alternative employs early-stage guanidinylation :
Introduce a protected guanidine group (e.g., Boc-protected) onto a primary amine early in the synthesis.
Use mild deprotection conditions (e.g., TFA) to avoid side reactions.
This approach improves efficiency and scalability, as demonstrated in synthesizing arginine-rich peptides and guanidine-containing pharmaceuticals .
Q. How can researchers evaluate the bioactivity of ((2-amino-6-methyl-4-pyrimidinyl)amino)guanidine derivatives?
For antimicrobial studies:
Prepare derivatives with piperidinomethylamino or chlorophenyl substituents to enhance membrane penetration.
Use agar diffusion assays to test inhibition against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Perform MIC (Minimum Inhibitory Concentration) determinations to quantify potency.
Such methodologies have identified pyrimidine-coumarin hybrids with sub-µg/mL activity .
Q. What are the challenges in crystallizing ((2-amino-6-methyl-4-pyrimidinyl)amino)guanidine derivatives, and how can they be addressed?
Challenges include:
- Solubility issues : Use mixed solvents (e.g., DMSO/water) or slow evaporation.
- Polymorphism : Screen crystallization conditions (temperature, antisolvents).
- Hydrogen bonding variability : Modify substituents (e.g., methyl groups) to stabilize crystal packing.
X-ray crystallography of analogs (e.g., N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine) reveals planar pyrimidine cores stabilized by π-π stacking and N–H···N hydrogen bonds .
Data Contradiction Analysis
Example Scenario : Conflicting NMR and XPS data for nitrogen environments.
- Hypothesis : Tautomeric equilibria or impurities.
- Resolution :
Methodological Tables
Q. Table 1. Synthetic Routes Comparison
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| MgI₂-MBH + Condensation | DCM, RT, 24h | 60-85 | |
| Early Guanidinylation | Boc-protected amine, TFA deprotection | 70-90 |
Q. Table 2. Key Analytical Parameters
| Technique | Critical Parameters | Application Example |
|---|---|---|
| CP-MAS ¹³C NMR | Magic-angle spinning (5 kHz) | Hydrogen bonding in solid state |
| XPS | N 1s peak deconvolution | Distinguishing sp² vs. sp³ nitrogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
